molecular formula C42H82N4 B3368425 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) CAS No. 21037-88-7

1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole)

Cat. No.: B3368425
CAS No.: 21037-88-7
M. Wt: 643.1 g/mol
InChI Key: RWHVJWKRVJWWAM-UHFFFAOYSA-N
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Description

1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) is a synthetic organic compound characterized by its unique structure, which includes two imidazole rings connected by an ethylene bridge and substituted with long heptadecyl chains. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) typically involves the reaction of 2-heptadecyl-4,5-dihydro-1H-imidazole with ethylene dibromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the ethylene bridge between the two imidazole rings.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The long heptadecyl chains can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of imidazole derivatives with oxidized functional groups.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of substituted imidazole compounds with modified heptadecyl chains.

Scientific Research Applications

1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long heptadecyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the imidazole rings can interact with metal ions and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Heptadecyl-4,5-dihydro-1H-imidazole: Shares a similar structure but lacks the ethylene bridge.

    1H-Imidazole-1-ethanamine,2-heptadecyl-4,5-dihydro-: Another related compound with a different substitution pattern.

Uniqueness

1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) is unique due to its ethylene bridge connecting two imidazole rings, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it valuable for various applications.

Properties

IUPAC Name

2-heptadecyl-1-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82N4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43-35-37-45(41)39-40-46-38-36-44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHVJWKRVJWWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCN2CCN=C2CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175241
Record name 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21037-88-7
Record name 1,1′-(1,2-Ethanediyl)bis[2-heptadecyl-4,5-dihydro-1H-imidazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21037-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021037887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-ethylenebis[4,5-dihydro-2-heptadecyl-1H-imidazole]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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